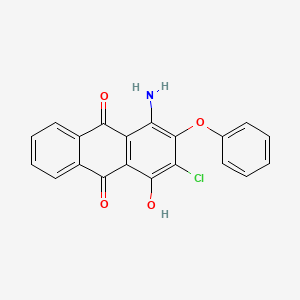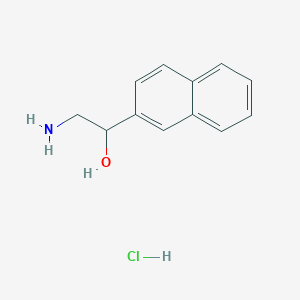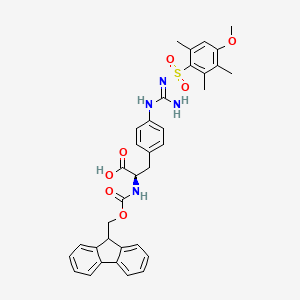
Fmoc-D-(4,(Mtr)-guanido)Phe-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-D-(4,( Mtr)-guanido)Phe-OH is a derivative of phenylalanine, an amino acid, and is commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a guanidino group, and a methoxytrityl (Mtr) protecting group. These functional groups make it a valuable reagent in the field of organic chemistry, particularly in the synthesis of peptides and proteins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-(4,( Mtr)-guanido)Phe-OH typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes the following steps:
Protection of the Amino Group: The amino group of D-phenylalanine is protected using the Fmoc group. This is achieved by reacting D-phenylalanine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Introduction of the Guanidino Group: The guanidino group is introduced by reacting the protected amino acid with a suitable guanidylating agent, such as N,N’-bis(tert-butoxycarbonyl)-S-methylisothiourea.
Protection of the Guanidino Group: The guanidino group is then protected using the methoxytrityl (Mtr) group. This is achieved by reacting the intermediate with methoxytrityl chloride in the presence of a base.
Industrial Production Methods
Industrial production of Fmoc-D-(4,( Mtr)-guanido)Phe-OH follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
化学反応の分析
Types of Reactions
Fmoc-D-(4,( Mtr)-guanido)Phe-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc and Mtr protecting groups can be removed under specific conditions. Fmoc deprotection is typically achieved using piperidine, while Mtr deprotection requires acidic conditions.
Coupling Reactions: The compound can participate in peptide coupling reactions, where it is coupled with other amino acids or peptides to form longer peptide chains. This is usually done using coupling reagents such as HATU or DIC.
Substitution Reactions: The guanidino group can undergo substitution reactions, where the guanidino group is replaced with other functional groups.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid (TFA) for Mtr removal.
Coupling: HATU, DIC, or EDC as coupling reagents.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include deprotected amino acids, coupled peptides, and substituted derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, Fmoc-D-(4,( Mtr)-guanido)Phe-OH is widely used in solid-phase peptide synthesis (SPPS). It serves as a building block for the synthesis of complex peptides and proteins, which are essential for studying protein structure and function.
Biology
In biology, the compound is used to synthesize peptides that can act as enzyme inhibitors, receptor agonists or antagonists, and other biologically active molecules. These peptides are crucial for understanding biological processes and developing new therapeutic agents.
Medicine
In medicine, peptides synthesized using Fmoc-D-(4,( Mtr)-guanido)Phe-OH are used in drug development. These peptides can be designed to target specific proteins or pathways involved in diseases, making them potential candidates for new drugs.
Industry
In the pharmaceutical industry, the compound is used in the large-scale synthesis of peptide-based drugs. It is also used in the development of diagnostic tools and assays.
作用機序
The mechanism of action of peptides synthesized using Fmoc-D-(4,( Mtr)-guanido)Phe-OH depends on the specific peptide and its target. Generally, these peptides interact with specific proteins or receptors, modulating their activity. The guanidino group can form hydrogen bonds and electrostatic interactions with the target, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
Fmoc-D-phenylalanine: Lacks the guanidino and Mtr groups, making it less versatile for certain applications.
Fmoc-D-arginine: Contains a guanidino group but lacks the Mtr group, offering different reactivity and protection strategies.
Fmoc-D-lysine: Contains an amino group instead of a guanidino group, leading to different chemical properties and applications.
Uniqueness
Fmoc-D-(4,( Mtr)-guanido)Phe-OH is unique due to the presence of both the guanidino and Mtr groups. This combination allows for specific protection and deprotection strategies, making it highly versatile for peptide synthesis. The guanidino group also enhances binding interactions with biological targets, making it valuable for developing biologically active peptides.
特性
分子式 |
C35H36N4O7S |
|---|---|
分子量 |
656.7 g/mol |
IUPAC名 |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[[(E)-N'-(4-methoxy-2,3,6-trimethylphenyl)sulfonylcarbamimidoyl]amino]phenyl]propanoic acid |
InChI |
InChI=1S/C35H36N4O7S/c1-20-17-31(45-4)21(2)22(3)32(20)47(43,44)39-34(36)37-24-15-13-23(14-16-24)18-30(33(40)41)38-35(42)46-19-29-27-11-7-5-9-25(27)26-10-6-8-12-28(26)29/h5-17,29-30H,18-19H2,1-4H3,(H,38,42)(H,40,41)(H3,36,37,39)/t30-/m1/s1 |
InChIキー |
WGBKYCGAMXBSSF-SSEXGKCCSA-N |
異性体SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)/N=C(\N)/NC2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C)C)OC |
正規SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)N=C(N)NC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



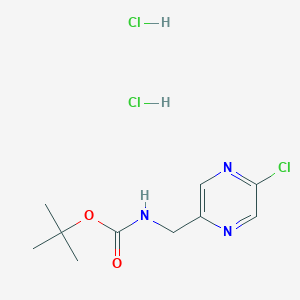
![8-Bromo-3,5-dimethylimidazo[1,2-a]pyrazine](/img/structure/B13135767.png)
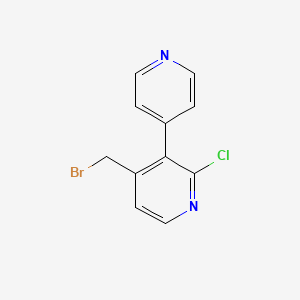
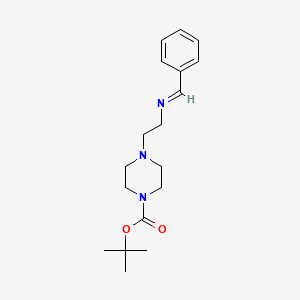
![3-Methyl-8-azaspiro[4.5]decan-1-amine 2hcl](/img/structure/B13135795.png)
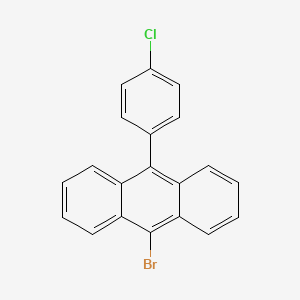
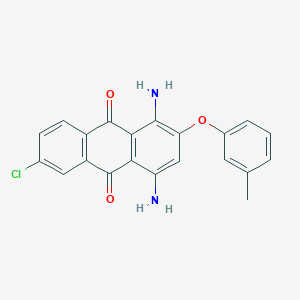
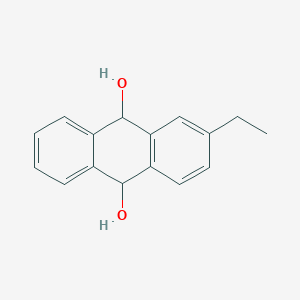
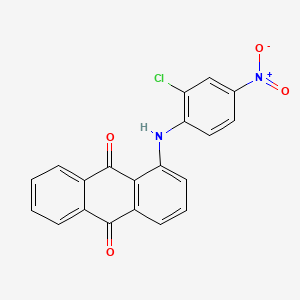
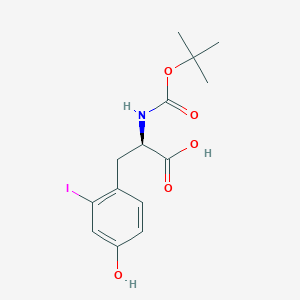
![Thiazolo[4,5-c]pyridin-4(5h)-one](/img/structure/B13135818.png)
